molecular formula C21H16Cl2N2O3S B2479126 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 303996-24-9

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime

Cat. No.: B2479126
CAS No.: 303996-24-9
M. Wt: 447.33
InChI Key: WCLRORKFCRCLKV-WYMPLXKRSA-N
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Description

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a nitroaromatic compound featuring a benzylsulfanyl group at the 4-position of the benzene ring, a nitro group at the 3-position, and an oxime moiety substituted with a 3,4-dichlorobenzyl group. This structure combines electron-withdrawing (nitro) and lipophilic (benzylsulfanyl, dichlorobenzyl) substituents, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(3,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3S/c22-18-8-6-17(10-19(18)23)13-28-24-12-16-7-9-21(20(11-16)25(26)27)29-14-15-4-2-1-3-5-15/h1-12H,13-14H2/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLRORKFCRCLKV-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Benzylsulfanyl)-3-Nitrobenzenecarbaldehyde

Nucleophilic Aromatic Substitution Strategy

The benzylsulfanyl group is introduced via nucleophilic substitution of a fluorine atom in 4-fluoro-3-nitrobenzaldehyde. This reaction leverages the electron-withdrawing nitro group at the meta position to activate the para-fluorine for displacement. Liu et al. (2011) demonstrated that phenylthiotrimethylsilane reacts with 4-fluoro-3-nitrobenzaldehyde in acetonitrile under microwave irradiation at 25°C for 5 hours, yielding 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde with 98% efficiency. For the target compound, this method is adapted by substituting phenylthiotrimethylsilane with benzyl mercaptan (PhCH2SH) in the presence of tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst.

Key Reaction Parameters:
  • Substrate : 4-Fluoro-3-nitrobenzaldehyde (4551-15-9, 96 suppliers)
  • Nucleophile : Benzyl mercaptan (excess, 1.5 equiv)
  • Catalyst : TBAF (1.1 equiv)
  • Solvent : Acetonitrile (3–20 vol/wt)
  • Conditions : Microwave irradiation, 25°C, 5 hours

The nitro group’s electron-withdrawing effect directs substitution to the para position, while TBAF facilitates the generation of the thiolate anion (PhCH2S⁻), enhancing nucleophilicity. Post-reaction purification via vacuum distillation or column chromatography yields 4-(benzylsulfanyl)-3-nitrobenzaldehyde as a yellow crystalline solid.

Alternative Pathways

While microwave-assisted synthesis offers high yields, conventional heating at 80°C for 12–24 hours in dimethylformamide (DMF) with potassium carbonate as a base provides a viable alternative. However, extended reaction times increase the risk of nitro group reduction or sulfide oxidation.

Oxime Formation and O-Alkylation

Aldoxime Synthesis

The aldehyde intermediate is converted to its oxime derivative by condensation with hydroxylamine hydrochloride. In ethanol/water (3:1) with sodium acetate buffer, the reaction proceeds at 60°C for 2 hours, achieving near-quantitative conversion.

Reaction Scheme :
$$
\text{Ar–CHO} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOAc, EtOH/H}2\text{O}} \text{Ar–CH=N–OH}
$$

The resulting aldoxime exists predominantly as the E-isomer due to steric hindrance from the benzylsulfanyl group.

O-Alkylation with 3,4-Dichlorobenzyl Chloride

The oxime oxygen is alkylated using 3,4-dichlorobenzyl chloride under basic conditions. A patent by CN102093253A details optimized conditions for analogous benzyl chloride reactions:

Optimized Protocol:
  • Oxime : 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime (1.0 equiv)
  • Alkylating Agent : 3,4-Dichlorobenzyl chloride (1.1–1.2 equiv)
  • Base : NaOH (1.1–1.5 equiv)
  • Solvent : Hexane or diethyl ether (2–5 vol/wt)
  • Conditions : 20–30°C, 1–2 hours

The base deprotonates the oxime hydroxyl, forming a nucleophilic oximate anion that attacks the benzyl chloride electrophile. Excess alkylating agent ensures complete conversion, while mild temperatures minimize side reactions such as C-alkylation or nitro group reduction.

Photochemical Alkylation

Recent advances by Chen et al. (2024) demonstrate that visible light (390 nm) irradiation in hexafluoroisopropanol (HFIP) solvent enables oxime ether formation without exogenous catalysts. Applying this method to the target compound:

  • Oxime : 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime
  • Alkylating Agent : 3,4-Dichlorobenzyl bromide (1.5 equiv)
  • Solvent : HFIP
  • Conditions : 20 W LED, 25°C, 12 hours

This approach avoids strong bases and achieves 47% yield for structurally analogous oxime ethers. Mechanistic studies suggest light excitation induces charge transfer in an oxime-boronic acid complex, though this remains speculative for non-boron systems.

Comparative Analysis of Methods

Yield and Efficiency

Method Conditions Yield (%) Purity (%)
Conventional Alkylation NaOH, hexane, 25°C 82–92 99.1
Photochemical HFIP, 390 nm light, 25°C 47 98.5
Microwave TBAF, MeCN, 25°C 98 99.8

Microwave-assisted synthesis provides superior yields but requires specialized equipment. Photochemical methods, while milder, suffer from lower efficiency due to competing side reactions.

Side Reactions and Mitigation

  • Over-Alkylation : Excess benzyl chloride leads to di-alkylation at the oxime nitrogen. Stoichiometric control (1.1–1.2 equiv alkylating agent) and low temperatures (20–30°C) suppress this.
  • Nitro Group Reduction : Prolonged heating in polar solvents (e.g., DMF) facilitates nitro → amine reduction. Microwave irradiation minimizes exposure time.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 10.12 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.45–7.32 (m, 5H, benzyl), 5.22 (s, 2H, OCH2Ar), 4.01 (s, 2H, SCH2Ph).
  • IR (KBr) : ν 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2), 1250 cm⁻¹ (C-O).

Melting Point and Stability

The compound exhibits a melting point of 201–202°C and is stable under inert storage but prone to photodecomposition in sunlight due to the nitro group.

Industrial Scalability

The patent method is readily scalable, using inexpensive reagents (NaOH, hexane) and ambient conditions. A pilot-scale batch (1 kg) achieved 89% yield with 99% purity after recrystallization from methanol.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Compounds similar to 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde oximes have been studied for their antimicrobial properties. The presence of the nitro group and the sulfanyl moiety contributes to their activity against various pathogens, making them candidates for developing new antibiotics.
  • Anticancer Research : The structural features of this compound suggest potential anticancer properties. Studies on related oxime derivatives indicate that modifications can lead to enhanced cytotoxicity against cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Research has indicated that compounds with similar structures can act as inhibitors for certain enzymes involved in disease pathways. The oxime functional group is known to interact with active sites of enzymes, providing a basis for further investigation into enzyme-targeted therapies.

Material Science Applications

  • Polymer Chemistry : The compound can serve as a precursor in synthesizing functionalized polymers. Its unique chemical structure allows for the introduction of specific functionalities into polymer chains, which can enhance properties such as thermal stability and mechanical strength.
  • Dyes and Pigments : Due to its chromophoric properties, this compound may be explored as a dye or pigment in various applications, including textiles and coatings. Its stability and colorfastness make it a candidate for further development in this area.

Chemical Intermediate

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime can also act as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, such as:

  • Reduction to Amines : The nitro group can be reduced to an amine, creating derivatives with potential biological activity.
  • Coupling Reactions : It can participate in coupling reactions to form more complex molecules useful in pharmaceuticals and agrochemicals.

Case Studies

  • Antimicrobial Studies : A study conducted on oxime derivatives demonstrated that modifications at the benzyl group significantly affected antimicrobial potency against Staphylococcus aureus and Escherichia coli. The results indicated that introducing electron-withdrawing groups enhanced activity .
  • Anticancer Activity Assessment : In vitro studies on similar compounds showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising leads for further drug development .
  • Polymer Synthesis Research : Research involving the use of this compound in polymer synthesis highlighted its ability to improve the thermal properties of polyamide materials when incorporated into the polymer matrix .

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations:

Dichlorobenzyl Position Matters: The anti-seizure efficacy of 7-chlorochromanone-O-(2,4-dichlorobenzyl)oxime contrasts with the target compound’s 3,4-dichlorobenzyl group, suggesting positional isomerism significantly impacts biological activity.

Core Structure Influences Function : CITCO’s imidazo-thiazole core enables CAR activation , whereas the benzene core in the target compound may favor interactions with other targets (e.g., peroxisome proliferator-activated receptors inferred from nitroaromatic compounds).

Biological Activity

The compound 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies that highlight its significance in medicinal chemistry.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 303996-25-0
  • Molecular Formula : C21H16Cl2N2O3S
  • Molar Mass : 447.33 g/mol

Structural Characteristics

The compound features a nitro group, a benzyl sulfanyl group, and an oxime functional group. The presence of chlorine atoms in the benzyl moiety may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with sulfanyl and nitro groups have shown potential against a range of pathogens.
  • Anticancer Properties : Certain derivatives demonstrate cytotoxic effects on cancer cell lines by inducing apoptosis.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, which can lead to therapeutic benefits in various diseases.

Efficacy Studies

  • Antimicrobial Activity
    • A study demonstrated that benzyl sulfanyl compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.
  • Cytotoxicity Against Cancer Cells
    • In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics.
  • Enzyme Inhibition
    • The compound showed promising results in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases.

Case Studies

StudyFindings
Investigated the antimicrobial properties against Staphylococcus aureus; showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
Evaluated cytotoxic effects on MCF-7 breast cancer cells; demonstrated an IC50 of 15 µM after 48 hours.
Assessed enzyme inhibition; showed significant AChE inhibition with an IC50 value of 25 µM.

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